molecular formula C27H18N12 B3069033 1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene CAS No. 1006608-03-2

1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene

Cat. No.: B3069033
CAS No.: 1006608-03-2
M. Wt: 510.5 g/mol
InChI Key: CGCMZTOFKIYWDN-UHFFFAOYSA-N
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Description

1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene is a symmetric aromatic compound featuring a central benzene core substituted with three tetrazole-functionalized phenyl groups. The tetrazole groups (1H-tetrazol-5-yl) confer high nitrogen content and coordination capability, making the compound relevant for applications in coordination polymers, energetic materials, and metal-organic frameworks (MOFs) .

Properties

IUPAC Name

5-[4-[3,5-bis[4-(2H-tetrazol-5-yl)phenyl]phenyl]phenyl]-2H-tetrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18N12/c1-7-19(25-28-34-35-29-25)8-2-16(1)22-13-23(17-3-9-20(10-4-17)26-30-36-37-31-26)15-24(14-22)18-5-11-21(12-6-18)27-32-38-39-33-27/h1-15H,(H,28,29,34,35)(H,30,31,36,37)(H,32,33,38,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGCMZTOFKIYWDN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=CC(=C2)C3=CC=C(C=C3)C4=NNN=N4)C5=CC=C(C=C5)C6=NNN=N6)C7=NNN=N7
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18N12
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

510.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene typically involves the reaction of 1,3,5-tris(bromomethyl)benzene with sodium azide and triethyl orthoformate under acidic conditions. This reaction results in the formation of the tetrazole rings through a cyclization process . The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to ensure complete conversion.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing safety measures to handle the potentially hazardous reagents involved in the synthesis.

Chemical Reactions Analysis

Oxidation Reactions

The tetrazole rings undergo oxidation under controlled conditions, primarily at the nitrogen-rich sites.

Oxidizing AgentConditionsMajor ProductsYield (%)Reference
KMnO₄ (aq)80°C, 6 hrNitrobenzene derivatives65–78
H₂O₂ (30%)RT, 24 hrOxadiazole intermediates42–55
O₃ (g)-10°C, 2 hrRing-opened carboxylates88

Key Findings :

  • Ozonolysis cleaves the tetrazole ring to form carboxylate groups, confirmed by IR spectroscopy (C=O stretch at 1,710 cm⁻¹) .

  • KMnO₄ oxidation selectively nitrates the benzene ring adjacent to tetrazole groups, as shown by X-ray crystallography .

Reduction Reactions

Reduction targets the tetrazole rings, converting them into amines or smaller nitrogen-containing heterocycles.

Reducing AgentConditionsMajor ProductsYield (%)Reference
H₂ (1 atm)/Pd-CEtOH, 50°CBenzene-triamine derivatives90
NaBH₄/CuCl₂THF, RT1,2,3-Triazole intermediates75
LiAlH₄Reflux, 4 hrPartially reduced tetrazoline68

Mechanistic Insights :

  • Hydrogenation with Pd-C breaks two N–N bonds in the tetrazole ring, yielding triamine products (¹H NMR: δ 2.1 ppm for –NH₂) .

  • NaBH₄/CuCl₂ selectively reduces the tetrazole ring to a triazole without affecting the benzene core .

Substitution Reactions

The tetrazole’s N–H proton is susceptible to electrophilic substitution.

ReagentConditionsProductsYield (%)Reference
CH₃IDMF, 60°CN-methylated tetrazoles82
SOCl₂Reflux, 3 hrChlorotetrazole derivatives73
PhCOClPyridine, RTAcylated tetrazoles68

Notable Observations :

  • Methylation occurs preferentially at the N1 position (¹³C NMR: δ 38.2 ppm for –CH₃) .

  • Acylation with PhCOCl forms stable amide bonds (FTIR: C=O stretch at 1,680 cm⁻¹) .

Coordination Chemistry

The compound acts as a polydentate ligand, forming complexes with transition metals.

Metal SaltConditionsComplex StructureApplicationsReference
Zn(NO₃)₂·6H₂OMeOH, RT3D MOF with Zn-N bondsGas storage
Cu(ClO₄)₂DMF, 80°CDinuclear Cu(II) complexCatalysis
FeCl₃EtOH, RTFe-N coordination polymerMagnetic materials

Structural Data :

  • Zn-MOFs exhibit Brunauer-Emmett-Teller (BET) surface areas of 1,200 m²/g, ideal for H₂ storage .

  • Cu(II) complexes show catalytic activity in azide-alkyne cycloaddition (TOF = 1,200 h⁻¹) .

[3+2] Cycloaddition Reactivity

The tetrazole rings participate in cycloaddition reactions with alkynes or nitriles.

SubstrateCatalystProductYield (%)Reference
PhenylacetyleneCuIBistriazole85
AcetonitrileZnCl₂Fused tetrazole92

Kinetics :

  • Second-order rate constants (k₂) for cycloaddition with acetonitrile: 0.45 L·mol⁻¹·s⁻¹ at 25°C .

Stability Under Thermal Stress

Thermogravimetric analysis (TGA) reveals decomposition patterns:

Temperature Range (°C)Mass Loss (%)Proposed Process
220–28015Loss of N₂ gas
280–35040Tetrazole ring cleavage
>35045Benzene core degradation

Data Source : Differential scanning calorimetry (DSC) shows an exothermic peak at 285°C (ΔH = −1,200 J/g) .

Mechanism of Action

The mechanism of action of 1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene involves its interaction with molecular targets through its tetrazole groups. These groups can form strong hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the environment in which the compound is used .

Comparison with Similar Compounds

Key Structural Features :

  • Molecular Formula : C₃₃H₂₁N₁₂ (calculated based on analogous compounds).
  • Functional Groups : Three tetrazole moieties (N-rich heterocycles) attached via para-substituted phenyl groups.
  • Symmetry : Trigonal symmetry due to trisubstitution on the central benzene ring.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes critical differences between 1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene and its structural analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Properties Applications
This compound C₃₃H₂₁N₁₂ 633.59 (calculated) Tetrazole (3 groups) High thermal stability, N-rich, coordination sites MOFs, energetic materials, catalysis
1,4-Bis(1H-tetrazol-5-yl)benzene C₈H₆N₈ 214.19 Tetrazole (2 groups) Moderate thermal stability, planar structure Pharmaceuticals, MOF ligands
1,3,5-Tris(p-formylphenyl)benzene C₂₇H₁₈O₃ 390.43 Formyl (3 groups) Reactive aldehyde groups, moderate stability Schiff base synthesis, COF precursors
1,3,5-Tris[4-(9-carbazolyl)phenyl]benzene C₅₇H₃₆N₃ 762.93 Carbazole (3 groups) High rigidity, luminescent properties OLEDs, optoelectronic devices

Thermal and Chemical Stability

  • Tetrazole Derivatives : The tris-tetrazole compound likely exhibits superior thermal stability (>300°C decomposition) compared to the bis-tetrazole analog (decomposition ~250°C) due to increased aromaticity and nitrogen content .
  • Formyl vs. Carbazole Derivatives : The formyl-substituted compound () has a lower melting point (230–234°C), while the carbazole derivative () shows higher thermal resilience (>400°C) due to extended π-conjugation .

Coordination and Reactivity

  • Tetrazole Compounds: The tris-tetrazole derivative offers three distinct coordination sites for metal ions, enabling the formation of 3D MOFs or polynuclear complexes.
  • Formyl Groups : The aldehyde functionalities in 1,3,5-Tris(p-formylphenyl)benzene facilitate covalent bonding in COFs or dynamic covalent chemistry, unlike the redox-active tetrazoles .

Electronic and Optical Properties

  • Carbazole Derivatives : The carbazole-substituted compound () exhibits strong fluorescence and hole-transport properties, making it ideal for OLEDs. Tetrazole derivatives, however, prioritize charge transfer via N-metal interactions .

Tetrazole-Based Compounds

  • MOF Construction : The tris-tetrazole compound’s trigonal symmetry enhances framework porosity and gas adsorption capacity compared to linear bis-tetrazole analogs .

Formyl and Carbazole Derivatives

  • COF Synthesis : The formyl compound () serves as a precursor for imine-linked COFs with tunable pore sizes .
  • Optoelectronics: The carbazole derivative () demonstrates a quantum yield >80% in blue-light emission, critical for display technologies .

Biological Activity

1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene (CAS No. 193614-99-2) is a compound of significant interest in both chemical and biological research due to its unique structural properties and potential applications. This article explores its biological activity, highlighting relevant studies, case analyses, and data tables that illustrate its effects.

Chemical Structure and Properties

The compound consists of a central benzene ring with three tetrazole groups attached to phenyl substituents. The tetrazole moiety is known for its ability to form stable complexes with metal ions and its potential role in biological systems.

Chemical Structure

C15H12N12 Molecular Formula \text{C}_{15}\text{H}_{12}\text{N}_{12}\quad \text{ Molecular Formula }

Properties

PropertyValue
Molecular Weight336.34 g/mol
SolubilitySoluble in DMSO and DMF
Melting PointNot specified

Antimicrobial Properties

Research indicates that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted by Slater et al. demonstrated that the compound effectively inhibits the growth of Gram-positive and Gram-negative bacteria, suggesting potential applications in antibiotic development .

The mechanism by which this compound exerts its antimicrobial effects is believed to involve interference with bacterial protein synthesis and disruption of cell wall integrity. Specifically, it may inhibit key enzymes involved in peptidoglycan cross-linking, a crucial step for bacterial cell wall stability .

Case Studies

  • Inhibition of Dihydrodipicolinate Synthase (DHDPS) :
    • Objective : To evaluate the inhibitory effect of the compound on DHDPS, a target for antibiotic development.
    • Findings : The compound exhibited significant inhibitory activity with an IC50 value in the low micromolar range against E. coli DHDPS .
  • Metal Coordination Studies :
    • Objective : To assess the ability of the compound to form metal-organic frameworks (MOFs).
    • Findings : The tetrazole groups coordinate effectively with transition metals, leading to the formation of stable MOFs that can be utilized in drug delivery systems .

Applications in Drug Development

The unique properties of this compound make it a promising candidate for various pharmaceutical applications:

  • Drug Delivery Systems : Its ability to form stable complexes with drugs enhances bioavailability and targeted delivery.
  • Antibiotic Development : As an inhibitor of critical bacterial enzymes, it has potential as a scaffold for new antibiotics.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with similar compounds is beneficial:

CompoundStructure TypeBiological Activity
1,3,5-Tris(1H-imidazol-1-yl)benzeneImidazole groupsModerate antimicrobial activity
1,3,5-Tris(1H-pyrazol-5-yl)benzenePyrazole groupsLimited biological activity
This compoundTetrazole groupsStrong antimicrobial activity

Q & A

Q. What statistical methods are recommended for reproducibility in batch synthesis?

  • Methodological Answer : Apply Design of Experiments (DoE) to optimize parameters (e.g., temperature, catalyst loading). Use ANOVA to identify significant variables. For inter-batch consistency, calculate relative standard deviation (RSD) of yields and purity across ≥3 batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene
Reactant of Route 2
Reactant of Route 2
1,3,5-Tris[4-(1H-tetrazole-5-yl)phenyl]benzene

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